3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone
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Overview
Description
Preparation Methods
The synthesis of 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone typically involves multi-step organic reactions The synthetic route often starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions This is followed by the formation of the pyrimidinyl group through cyclization reactionsIndustrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .
Chemical Reactions Analysis
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and pyrimidinyl positions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidinyl and piperazinyl groups contribute to its binding affinity and specificity for certain enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone can be compared with similar compounds such as:
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl amine: Similar structure but with an amine group instead of a ketone.
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl alcohol: Contains an alcohol group instead of a ketone.
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ester:
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O5/c22-14(11-8-12(20(23)24)10-13(9-11)21(25)26)18-4-6-19(7-5-18)15-16-2-1-3-17-15/h1-3,8-10H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAGMHXNZFXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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